(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
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Overview
Description
®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid is a complex organic compound with the molecular formula C18H19NO6 It is characterized by the presence of a benzene ring, a propanoic acid group, and a phenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the phenylmethoxycarbonyl group onto the benzene ring. This can be achieved through a Friedel-Crafts acylation reaction using phenylmethoxycarbonyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Amino Group: The next step involves the introduction of the amino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with an amine, such as hydroxylamine, under basic conditions.
Formation of the Propanoic Acid Group: The final step involves the formation of the propanoic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate product with carbon dioxide in the presence of a strong base such as sodium hydroxide.
Industrial Production Methods
Industrial production of ®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid typically involves large-scale synthesis using the same synthetic routes as described above. The reaction conditions are optimized to maximize yield and minimize production costs. This may involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form corresponding reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions to form corresponding substituted products. Common reagents include halides and nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides in the presence of a base, amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is also used as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, α-(methoxymethyl)-α-[[[(phenylmethoxy)carbonyl]amino]oxy]
- 3,3’-[[2-[(2-Carboxyethoxy)methyl]-2-[[(phenylmethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis[propanoic acid]
Uniqueness
®-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid is unique due to its specific structural features, such as the presence of the phenylmethoxycarbonyl group and the propanoic acid group. These features confer unique chemical properties and reactivity, making the compound valuable in various scientific research applications.
Properties
IUPAC Name |
(2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDDJPVCPJIQZ-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)ONC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451460 |
Source
|
Record name | (R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49857-06-9 |
Source
|
Record name | (R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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